7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the CAS Number: 1423037-37-9 . Its molecular weight is 223.03 . The IUPAC name for this compound is 7-bromo-1H-benzo[d][1,2,3]triazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is 1S/C7H3BrN4/c8-5-1-4(3-9)2-6-7(5)11-12-10-6/h1-2H, (H,10,11,12) . This code provides a specific standard for molecular structure representation.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile include a molecular weight of 223.03 . It is stored at refrigerated temperatures .Scientific Research Applications
Environmental Applications
Biotransformation and Degradation : Benzotriazole derivatives, similar to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, have been studied for their environmental fate and degradation pathways. Knight, Berman, and Häggblom (2003) explored the anaerobic biodegradability of bromoxynil, a halogenated aromatic nitrile herbicide, indicating that similar compounds can undergo degradation under various anaerobic conditions, pointing towards potential environmental bioremediation applications (Knight et al., 2003).
Material Science Applications
Luminescent Materials : Research into the synthesis and characterization of luminescent materials based on benzothiadiazole with carbazole moieties by Tao et al. (2011) highlights the potential for creating efficient luminescent materials from benzotriazole derivatives. Such materials have applications in optoelectronic devices and sensors (Tao et al., 2011).
Organic Synthesis and Catalysis
Synthesis of Complex Structures : Mirallai and Koutentis (2015) demonstrated the synthesis of benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles via oxidative and nonoxidative C-N couplings, showcasing the versatility of bromo-benzotriazole derivatives in constructing complex organic molecules (Mirallai & Koutentis, 2015).
Environmental Science
Adsorption and Removal of Pollutants : Jiang, Yang, and Yan (2013) investigated the use of zeolitic imidazolate framework-8 for the adsorption and removal of benzotriazoles from aqueous solutions, illustrating the application of related compounds in water purification technologies (Jiang et al., 2013).
properties
IUPAC Name |
7-bromo-2H-benzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-5-1-4(3-9)2-6-7(5)11-12-10-6/h1-2H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVSVULXMSHKGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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